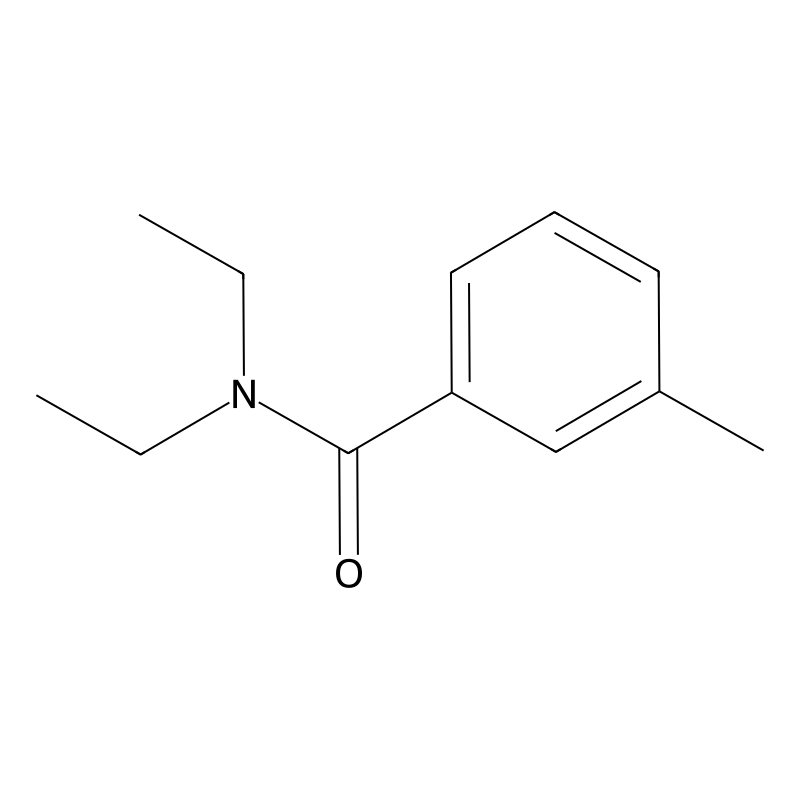

Diethyltoluamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Very soluble in benzene, ethyl ether, ethanol

Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin

Miscible with 2-propanol, cottonseed oil, propylene glycol

Synonyms

Canonical SMILES

Repellent Properties

The primary area of scientific research on DEET focuses on its effectiveness as an insect repellent. Studies investigate DEET's repellency against various mosquito species, ticks, biting flies, and other insects that can transmit diseases or cause discomfort. Researchers evaluate factors influencing DEET's efficacy, such as concentration, formulation, and application method []. Additionally, scientists compare DEET's effectiveness with other repellent ingredients to determine the best options for different situations [].

Diethyltoluamide, commonly known as N,N-Diethyl-m-toluamide or DEET, is a man-made chemical primarily used as an insect repellent. First registered for public use in 1957, it has become the most widely used active ingredient in commercial insect repellents, effective against a variety of biting insects such as mosquitoes, ticks, and fleas . In its pure form, diethyltoluamide is a nearly colorless to amber liquid with a faint aromatic odor and is slightly oily in texture .

The exact mechanism of DEET's repellency is not fully understood, but several theories exist. One theory suggests that DEET disrupts the insects' olfactory system, making it difficult for them to locate humans by smell []. Another theory proposes that DEET interferes with the insects' sensory receptors on their feet and tarsi, causing them to avoid landing on treated skin.

Physical and Chemical Properties

Further Considerations

- Concentration: The effectiveness of DEET repellents depends on the concentration of DEET. Higher concentrations provide longer-lasting protection but also increase the risk of skin irritation.

- Alternatives: For people with sensitive skin or concerns about DEET safety, other insect repellents containing picaridin, IR3535, or oil of lemon eucalyptus are available.

In terms of environmental chemistry, diethyltoluamide can break down in the air and water. In the atmosphere, it reacts with other molecules and can degrade within approximately five hours . In aquatic environments, microorganisms can metabolize diethyltoluamide, leading to its breakdown over weeks .

Diethyltoluamide functions primarily as an insect repellent rather than an insecticide. Its mechanism of action is thought to involve interference with the olfactory receptors of insects, leading to confusion and repulsion . Studies have shown that diethyltoluamide increases internal free calcium levels in insect cells and blocks sodium and potassium channels in neurons, contributing to its neurotoxic effects on insects . While it is generally considered safe for human use at recommended levels, some adverse effects like skin irritation and potential neurotoxicity have been reported .

The synthesis of diethyltoluamide typically involves the following steps:

- Formation of Acyl Chloride: m-Toluic acid is treated with thionyl chloride to produce m-toluoyl chloride.

- Reaction with Diethylamine: The acyl chloride is then reacted with diethylamine under controlled conditions to yield diethyltoluamide.

This method highlights the compound's structural characteristics as a substituted benzamide .

Diethyltoluamide is predominantly used in personal care products as an insect repellent. It is available in various formulations including sprays, lotions, and wipes with concentrations ranging from 4% to 100% . Its effectiveness against diseases transmitted by insects, such as West Nile Virus and Lyme disease, underscores its importance in public health . Additionally, it finds applications in agricultural settings for protecting crops from pest infestations.

Research on diethyltoluamide has explored its interactions with various biological systems. Notably, studies have indicated that it can enhance the effects of certain anticholinesterase pesticides like propoxur through synergistic mechanisms involving mixed-function oxidases . Furthermore, while diethyltoluamide primarily targets insect receptors, its neurotoxic potential raises concerns regarding human exposure, particularly through inadvertent ingestion or dermal application near sensitive areas like the lips .

Diethyltoluamide belongs to a class of compounds known as N,N-dialkyl-m-toluamides. Below are some similar compounds along with a brief comparison highlighting their unique features:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Icaridin | Piperidine derivative | Insect repellent | Less irritating than diethyltoluamide; does not dissolve plastics |

| Picaridin | Piperidine derivative | Insect repellent | Effective against mosquitoes; lower toxicity profile compared to diethyltoluamide |

| Permethrin | Pyrethroid | Insecticide | Kills insects rather than repelling; used in agricultural settings |

| Malathion | Organophosphate | Insecticide | Broad-spectrum insecticide; potential neurotoxic effects |

Diethyltoluamide's unique combination of efficacy as a repellent and its specific mechanism of action differentiates it from these similar compounds. While some alternatives may offer reduced toxicity or different modes of action (such as killing rather than repelling), diethyltoluamide remains a staple due to its long-standing effectiveness and widespread availability .

M-toluic Acid and Thionyl Chloride Reactions

The most established synthetic route for diethyltoluamide involves the sequential conversion of m-toluic acid through an acid chloride intermediate using thionyl chloride as the chlorinating agent [1] [2]. This pathway proceeds through a nucleophilic acyl substitution mechanism where m-toluic acid undergoes initial conversion to an acyl chlorosulfite intermediate, effectively replacing the hydroxyl group with a superior leaving group [2]. The reaction occurs by nucleophilic acyl substitution in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the hydroxyl of the acid with a much better leaving group [2].

The mechanism involves the formation of an unstable acyl chlorosulfite intermediate that subsequently reacts with a chloride nucleophile through backside nucleophilic substitution to yield m-toluoyl chloride [2]. This traditional approach typically employs excess thionyl chloride in a 1.4 to 2.0 molar ratio relative to m-toluic acid, with reaction temperatures maintained at approximately 90°C for 30 minutes to ensure complete conversion [3] [4].

Research has demonstrated that various chlorinating agents can be employed for this transformation, including phosphorus pentachloride, phosphorus oxychloride, and oxalyl chloride, though thionyl chloride remains the preferred reagent due to its efficiency and the gaseous nature of its byproducts [1] [4]. The reaction monitoring is typically conducted using thin-layer chromatography until complete disappearance of the starting material spot is observed [4].

Acyl Chloride Intermediate Formation

The formation of m-toluoyl chloride represents a critical intermediate step that determines the overall efficiency of the synthetic pathway [2] [3]. The acyl chloride formation proceeds through a well-defined mechanism where thionyl chloride first forms an adduct with the carboxylic acid, followed by nucleophilic attack by chloride ion and elimination of sulfur dioxide and hydrogen chloride gases [2].

The intermediate m-toluoyl chloride exhibits high reactivity due to the electron-withdrawing nature of the chlorine substituent, making it particularly susceptible to nucleophilic attack by amines [2]. This enhanced reactivity is essential for the subsequent amidation reaction, as it facilitates the formation of the carbon-nitrogen bond under relatively mild conditions.

Process studies have revealed that the acyl chloride intermediate can be used directly without isolation, which reduces handling of the corrosive and moisture-sensitive compound [3]. The in situ generation and consumption of m-toluoyl chloride eliminates purification steps and minimizes exposure to the reactive intermediate, contributing to improved safety and operational efficiency [3].

Diethylamine Coupling Mechanisms

The coupling of diethylamine with m-toluoyl chloride proceeds through a classical nucleophilic acyl substitution mechanism [2] [3]. The reaction initiates with nucleophilic attack by the lone pair electrons on the nitrogen atom of diethylamine at the electropositive carbon atom of the acid chloride, forming an unstable tetrahedral intermediate [2].

The mechanism continues with reformation of the carbon-oxygen double bond and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen center to yield the final amide product [2]. This deprotonation step typically involves the expelled chloride ion, which produces hydrogen chloride gas as a byproduct requiring appropriate ventilation and gas trapping systems [3].

Optimization studies have established that diethylamine should be employed in 2.0 to 3.0 molar excess relative to m-toluic acid to ensure complete conversion and compensate for acid-base neutralization reactions [3] [4]. The coupling reaction is typically conducted at temperatures between 28-30°C, though some protocols employ room temperature conditions with extended reaction times [4].

Process Optimization Strategies

One-Pot Synthesis Techniques

Advanced one-pot methodologies have been developed to streamline the synthesis of diethyltoluamide by eliminating intermediate isolation and purification steps [1] [5] [6]. The most successful one-pot approach utilizes 1,1'-carbonyldiimidazole as an activating agent, achieving yields of 94.03% through optimized reaction parameters [1].

This method involves the sequential addition of m-toluic acid, 1,1'-carbonyldiimidazole, and 4-dimethylaminopyridine in dichloromethane, followed by heating to 35-40°C until complete consumption of the carboxylic acid [1]. The reaction proceeds through formation of a highly reactive 1-(m-toluoyl)imidazole intermediate that undergoes subsequent nucleophilic attack by diethylamine without requiring isolation [1].

The one-pot approach using carbonyldiimidazole offers several advantages over traditional methods, including elimination of toxic chlorinating reagents, operation at lower temperatures, and simplified workup procedures involving only liquid-liquid extraction [1] [5]. The byproducts of this reaction are water-soluble and easily removed through aqueous extraction, resulting in high-purity product without need for vacuum distillation or column chromatography [1].

Alternative one-pot methodologies utilizing (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate have been developed for educational laboratory applications, achieving 76% yields with 15-20 minute reaction times [6]. These methods demonstrate the feasibility of rapid amide bond formation under mild conditions while avoiding hazardous reagents [6].

Catalyst Selection and Reaction Kinetics

Catalyst selection plays a crucial role in optimizing the synthesis of diethyltoluamide, particularly in methods employing carbonyldiimidazole activation [1]. 4-Dimethylaminopyridine serves as an effective nucleophilic catalyst, facilitating the acylation of diethylamine through enhanced electrophilicity of the acyl imidazole intermediate [1].

Kinetic studies using microwave-assisted synthesis have revealed that catalyst composition significantly influences reaction rates and selectivity [7]. Research utilizing zinc-boron-phosphorous supported on alumina catalysts demonstrated that microwave radiation can achieve 95.3% conversion compared to 90.5% under conventional heating conditions [7]. The kinetic analysis revealed parallel reaction pathways leading to both target product formation and side reactions including dealkylation and decarboxylation [7].

The reaction kinetics follow a complex mechanism involving multiple competing pathways, with the dominant route being N-acylation of diethylamine to form the desired diethyltoluamide [7]. Side reactions include sequential elimination of ethylene molecules and decarboxylation of m-toluic acid, which can be minimized through careful temperature and contact time optimization [7].

Temperature-dependent studies have shown that reaction rates increase exponentially with temperature, but optimal selectivity is achieved at moderate temperatures between 35-40°C for carbonyldiimidazole methods and 90°C for thionyl chloride approaches [1] [4]. Contact time optimization studies indicate that 5-second contact times under microwave conditions provide optimal conversion while minimizing side product formation [7].

Solvent and Temperature Optimization Studies

Comprehensive solvent screening studies have identified dichloromethane as the optimal reaction medium for diethyltoluamide synthesis across multiple methodologies [1] [4]. Comparative evaluations of diethyl ether, n-hexane, dichloromethane, and ethyl acetate revealed that dichloromethane provides superior yields, likely due to its ability to solubilize all reaction components while maintaining appropriate reaction kinetics [1].

Temperature optimization studies have established distinct optimal ranges depending on the synthetic approach employed [1] [4]. For carbonyldiimidazole-mediated reactions, temperatures of 35-40°C provide optimal balance between reaction rate and selectivity, while thionyl chloride methods require 90°C to achieve complete conversion within reasonable time frames [1] [4].

The effect of temperature on reaction outcomes has been systematically evaluated through factorial design experiments [4]. Results demonstrate that temperatures below 25°C result in incomplete conversion and extended reaction times, while temperatures above 50°C for carbonyldiimidazole methods lead to increased side product formation and reduced yields [1]. For thionyl chloride methods, temperatures above 100°C promote decomposition reactions and loss of product through volatilization [4].

Solvent volume optimization studies indicate that a 5:1 volume ratio of solvent to substrate provides optimal mass transfer while minimizing solvent consumption [1]. The use of anhydrous conditions is critical for both methodologies, as moisture interferes with reagent stability and reaction efficiency [3] [4].

Alternative Synthetic Approaches

Phosgene-Based Methods

Phosgene-based synthesis represents a traditional industrial approach for diethyltoluamide production, though safety concerns have limited its widespread adoption [8] [9] [10]. The method involves direct reaction of m-toluic acid with phosgene to form the corresponding acid chloride, followed by aminolysis with diethylamine [10].

Phosgene exhibits superior reactivity compared to alternative chlorinating agents, being approximately 170 times more reactive than triphosgene, the most commonly used phosgene substitute [9]. This enhanced reactivity enables reactions to proceed under milder conditions, often at temperatures as low as -78°C, which preserves sensitive functional groups and minimizes side reactions [9].

The primary advantage of phosgene-based methods lies in the volatility of the reagent, which facilitates product purification through simple evaporation or nitrogen stripping [9]. This eliminates the need for additional purification steps such as distillation or chromatography, resulting in high-purity products suitable for direct use in subsequent applications [9].

However, the extreme toxicity of phosgene has led to the development of safer alternatives including diphosgene, triphosgene, and carbonyldiimidazole [9]. These phosgene substitutes provide similar reactivity patterns while reducing handling hazards, though they typically require higher reaction temperatures and longer reaction times [9]. Industrial implementations often utilize specialized safety systems including scrubbing towers and containment protocols to manage phosgene emissions [10].

Enzymatic and Green Chemistry Alternatives

Enzymatic approaches to diethyltoluamide synthesis represent an emerging area of green chemistry research, though most current work focuses on degradation rather than synthesis pathways [11] [12]. Studies have identified DEET hydrolase enzymes capable of hydrolyzing the amide bond in diethyltoluamide to yield 3-methylbenzoate and diethylamine under aerobic conditions [11].

The enzymatic degradation pathway involves Pseudomonas putida DTB bacteria that produce DEET hydrolase, which cleaves the amide bond through nucleophilic attack of water activated by the enzyme active site [11]. While this represents the reverse of the desired synthetic transformation, understanding the enzyme mechanism provides insights for developing synthetic enzymatic processes [11].

Green chemistry alternatives focus on reducing the environmental impact of diethyltoluamide synthesis through elimination of toxic reagents and solvents [1] [13]. The carbonyldiimidazole method represents a significant advance in this direction, avoiding chlorinated reagents while operating under mild conditions [1]. This approach aligns with green chemistry principles by minimizing waste generation and eliminating hazardous byproducts [13].

Research into photoredox catalysis has demonstrated the feasibility of amide bond formation using visible light activation [13]. These methods employ cobalamin-rhodium catalysts in combination with titanium dioxide photocatalysts to facilitate amide formation from acid chlorides and tertiary amines under mild conditions [13]. While not specifically applied to diethyltoluamide synthesis, the methodology shows promise for sustainable amide production [13].

Biotransformation approaches utilizing engineered microorganisms represent a potential future direction for sustainable diethyltoluamide production [14]. These methods would employ metabolically engineered bacteria or yeast to convert simple precursors into the target compound through engineered biosynthetic pathways [14].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating diethyltoluamide formation while reducing energy consumption and reaction times [15] [16] [7]. The technology utilizes electromagnetic radiation to directly heat reaction components, achieving rapid temperature elevation and enhanced reaction kinetics [7].

Studies employing microwave radiation at 800 watts have demonstrated superior conversion rates compared to conventional heating methods [7]. The microwave approach achieved 95.3% conversion of m-toluic acid compared to 90.5% under traditional heating conditions, while significantly reducing contact times to as little as 5 seconds [7].

The mechanism of microwave enhancement involves direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating [7]. This eliminates the heat transfer limitations associated with conventional heating and enables precise temperature control throughout the reaction volume [7].

Optimization studies have established that microwave power levels between 600-800 watts provide optimal results for diethyltoluamide synthesis [7]. Lower power levels result in insufficient heating and incomplete conversion, while higher power levels can lead to localized overheating and side product formation [7].

The application of microwave technology to other amide synthesis reactions has demonstrated broad applicability for rapid bond formation [15] [16]. Microwave-assisted methods have been successfully applied to the synthesis of various heterocyclic compounds and complex organic molecules, achieving reaction times of 10-30 minutes compared to hours or days for conventional methods [15] [16].

Purity

Physical Description

Liquid

Clear liquid with a faint odor (technical grade); [EPA]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

160 °C at 19 mm Hg

Flash Point

155 °C (open cup)

95 °C (203 °F) - closed cup

Heavy Atom Count

Vapor Density

Density

0.996 g/cu cm at 20 °C

LogP

log Kow = 2.02

-1.3

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Drug Indication

NCI Cancer Drugs

Drugs in the OFF combination: O = Oxaliplatin ; F = Fluorouracil ; F = Leucovorin Calcium (Folinic Acid)

OFF is used to treat: Pancreatic cancer that is advanced and has gotten worse after treatment with gemcitabine hydrochloride.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

MeSH Pharmacological Classification

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03B - Insecticides and repellents

P03BX - Other insecticides and repellents

P03BX01 - Diethyltoluamide

Mechanism of Action

Recent studies suggest that N, N-diethyl-meta-toluamide (DEET) is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity and pose a risk to humans from its use as an insect repellent. We investigated the mode of action of DEET neurotoxicity in order to define the specific neuronal targets related to its acute toxicity in insects and mammals. Although toxic to mosquitoes (LD50 ca. 1.5 ug/mg), DEET was a poor acetylcholinesterase inhibitor (<10% inhibition), even at a concentration of 10 mM. IC50 values for DEET against Drosophila melanogaster, Musca domestica, and human acetylcholinesterases were 6-12 mM. Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system (EC50: 120 uM), but was over 300-fold less potent than propoxur, a standard anticholinesterase insecticide. Phentolamine, an octopamine receptor antagonist, completely blocked the central neuroexcitation by DEET and octopamine, but was essentially ineffective against hyperexcitation by propoxur and 4-aminopyridine, a potassium channel blocker. DEET was found to illuminate the firefly light organ, a tissue utilizing octopamine as the principal neurotransmitter. Additionally, DEET was shown to increase internal free calcium via the octopamine receptors of Sf21 cells, an effect blocked by phentolamine. DEET also blocked Na(+) and K(+) channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range. These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects, while acetylcholinesterase in both insects and mammals has low (mM) sensitivity to DEET. The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans.

Vapor Pressure

0.002 [mmHg]

0.002 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

111-40-0

Absorption Distribution and Excretion

Diethyltoluamide (DEET) is principally excreted via the kidneys, where the initial phase is initially rapid but not more than 50% of the absorbed dose is excreted during the first 5 days. In a study with a human volunteer weighing 65.8 kg and having been treated with 15 g of 95% DEET, urinary levels of DEET and a metabolite were measurable 4 hours after the initial exposure and persisted 48 hours later. Maximum urinary levels of DEET observed were 207 mg/L at 8 hours.

After dermal application, about 17% of the absorbed diethyltoluamide (DEET) dose enters the bloodstream. DEET accumulates in the skin, contributing to local irritation and possibly even bullous dermatitis. Accumulation within the body, however, has not been reported and experimentally there have been no cumulative effects of subtoxic doses of DEET; but various case reports of toxicity in man suggests that accumulation of the repellent could occur, and with deleterious effects.

Readily accessible data regarding the clearance of diethyltoluamide (DEET) is not available.

... DEET crossed the placenta and was detected in 8% (95% confidence interval = 2.6-18.2) of cord blood samples from a randomly selected subgroup of DEET users (n = 50). ...

... The focus of the present studies was to determine the effect of coexposure factors, potentially encountered in a military environment, that could modulate transdermal flux of topically applied DEET. Factors investigated were vehicle, dose, coexposure to permethrin, low-level sulfur mustard, occlusion, and simultaneous systemic exposure to pyridostigmine bromide and the nerve agent stimulant diisopropylfluorophosphate (DFP). Studies were conducted using the isolated perfused porcine skin flap (IPPSF), with a few mechanistically oriented studies conducted using in vitro porcine skin and silastic membrane diffusion cells. DEET was quantitated using high-performance liquid chromatography. The vehicle-control transdermal DEET flux in the IPPSF was approximately 2 ug/sq cm/hr for both 7.5 and 75% DEET concentrations, a value similar to that reported in humans. DEET absorption was enhanced by coinfusion of pyridostigmine bromide and DFP, by the presence of sulfur mustard, or by dosing under complete occlusion. The greatest increase in baseline flux was fivefold. In vitro diffusion cell studies indicated that silastic membranes had two orders of magnitude greater permeability than porcine skin, and showed vehicle effects on flux that were not detected in the IPPSF. These results suggest that coexposure to a number of chemicals that potentially could be encountered in a military environment may modulate the percutaneous absorption of topically applied DEET beyond that seen for normal vehicles at typically applied concentrations.

The synergic in vitro skin permeation enhancing-effect of N,N-diethyl-m-toluamide (DEET) and dodecylamine was investigated in order to develop a novel non-scrotal matrix-type transdermal delivery system of testosterone (TS). When DEET was loaded in DuroTak 87-2510 together with 2% TS and 3% dodecylamine, the in vitro rat skin permeation rate of TS synergistically increased as DEET concentration increased up to 0.5%. No further increase in permeation was observed thereafter and a plateau was observed up to 3.8% DEET. Moreover, compared to 0.5% DEET concentration, the addition of 3.8% of DEET in combination with 3% dodecylamine and 6% TS further increased the permeation rate of TS, and the maximum permeation rate of 11.21 ug/sq cm/hr was achieved. The in vitro skin permeation rates of TS from a transdermal delivery system of DuroTak 87-2510 containing 6% TS, 3% dodecyamine, and 3.8% DEET were in the following order: hairless mouse skin > rat skin > human cadaver skin. Assuming that a system with a surface area of 60 sq cm is applied, the human cadaver skin permeation rate of 5.74 ug/sq cm/hr achieved in this study can be interpreted as being equivalent to delivering approximately 8.27 mg of TS per day. Considering that the commercially available product (Testoderm TTS) for non-scrotal skin of the same surface area is designed to administer 5 mg of TS per day, the new formulation could maintain therapeutic plasma concentration of TS at a smaller surface area of 40 sq cm.

Urinary metabolites of DEET of 17 children (5-7 years of age) and 9 adults (23-25 years of age) were examined in the study described in this article. Urine samples were collected from each subject within eight hours after a single dermal application of 10 mL 12% DEET-containing insect repellent. Two metabolites, m-diethylaminocarbonyl benzoic acid (R3N0) and N-ethyl-m-toluamide (RON1), with unchanged DEET, were identified in the urine. The major metabolite was R3NO, which was 78.2% and 46.1% of the total DEET metabolites from children and adults, respectively, indicating that the pathway of ring methyl oxidation predominated. The recovered DEET metabolites were observed significantly more from children (1,116 pg) than from adults (446.2 pg) (p < .001). The difference in dermal absorption, albeit primarily attributed to DEET loading, was found to be related to height by regression analysis. The inverse association between height and dermal absorption of DEET suggests that shorter individuals (i.e., children) are subjected to dermal uptake of DEET. To avoid unnecessary exposure, parents need to be cautious when applying DEET-containing insect repellent on children.

For more Absorption, Distribution and Excretion (Complete) data for DEET (12 total), please visit the HSDB record page.

Metabolism Metabolites

DEET is metabolized by hepatic microsomes via oxidation, hydroxylation, dealkylation, and glucuronidation. Within 12 hours of application, the majority of DEET is excreted in the urine, mainly as metabolites. The amount of the parent compound excreted probably depends on the applied dose. Skin and fatty tissues may serve as a reservoir for DEET after repeated excessive dermal applications.

Urinary metabolites of DEET of 17 children (5-7 years of age) and 9 adults (23-25 years of age) were examined in the study described in this article. Urine samples were collected from each subject within eight hours after a single dermal application of 10 mL 12% DEET-containing insect repellent. Two metabolites, m-diethylaminocarbonyl benzoic acid (R3N0) and N-ethyl-m-toluamide (RON1), with unchanged DEET, were identified in the urine. The major metabolite was R3NO, which was 78.2% and 46.1% of the total DEET metabolites from children and adults, respectively, indicating that the pathway of ring methyl oxidation predominated. The recovered DEET metabolites were observed significantly more from children (1,116 pg) than from adults (446.2 pg) (p < .001). The difference in dermal absorption, albeit primarily attributed to DEET loading, was found to be related to height by regression analysis. The inverse association between height and dermal absorption of DEET suggests that shorter individuals (i.e., children) are subjected to dermal uptake of DEET. To avoid unnecessary exposure, parents need to be cautious when applying DEET-containing insect repellent on children.

Oxidation of the benzylic moiety and hydroxylation of side-chain of DEET molecules appeared to be predominant routes of metabolism in man.

DEET has known human metabolites that include N-ethyl-m-toluamide, acetaldehyde, N,N-diethyl-m-hydroxymethylbenzamide, and N-Ethyl-N-(2-hydroxyethyl)-3-methylbenzamide.

Wikipedia

Drug Warnings

Serious adverse cutaneous effects have occurred in tropical conditions, when applied to areas of skin that were occluded during sleep (mainly the antecubital and popliteal fossae). Under these conditions, the skin became red and tender and then exhibited blistering and erosion, leaving painful, weeping, denuded areas that were slow to heal. Severe scarring occasionally resulted from some of these severe reactions.

Biological Half Life

Use Classification

Cosmetics -> Skin protecting

Pharmaceuticals

INSECT REPELLANTS

Methods of Manufacturing

General Manufacturing Information

Benzamide, N,N-diethyl-3-methyl-: ACTIVE

The WHO Recommended Classification of Pesticides by Hazard identifies diethyltoluamide (technical grade) as Class III: slightly hazardous; Main Use: repellant (insect). T

Technical deet contains a minimum of 95% meta isomer; commercial formulations contain 11.27-100% deet by weight.

DEET was developed by the United States (U.S.) Army in 1946 for use by military personnel in insect affected areas and was registered for use by the general public in 1957. DEET is currently registered for non-food and residential uses.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: DEET; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.14 ug/L.

This study described a fully automated method using on-line solid phase extraction of large volume injections coupled with high performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) to simultaneously detect a group of recalcitrant microconstituents (pharmaceuticals and personal care products, steroid hormones and sterols) in aqueous matrices. Samples (1 mL to 20 mL) were loaded to the preconcentration column at 1 mL/min, and the column was washed with 1000 uL of 25% methanol in LC/MS water to remove polar and ionic interferences before LC-MS/MS analysis. Three different atmospheric pressure ionization (API) techniques, including photoionization (APPI) with four different dopants (acetone, anisole, chlorobenzene and toluene), heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI), were evaluated on the basis of method detection limits (MDLs) and recoveries from different aqueous matrixes. Results indicated that APPI with toluene as dopant was the most sensitive ionization method for the majority of the analytes. When using 5 mL of sample, MDLs for pharmaceuticals and personal care products, including carbamazepine, DEET, caffeine, naproxen, acetaminophen and primidone, were between 0.3 ng/L and 15 ng/L. ... Calculated MDLs are more than adequate for analysis of wastewater using 1 to 5 mL sample size and for surface waters using up to 20 mL sample size.

A sensitive and robust method using solid-phase extraction and ultrasonic extraction for preconcentration followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) has been developed for determination of 19 biocides: eight azole fungicides (climbazole, clotrimazole, ketoconazole, miconazole, fluconazole, itraconazole, thiabendazole, and carbendazim), two insect repellents (N,N-diethyl-3-methylbenzamide (DEET), and icaridin (also known as picaridin)), three isothiazolinone antifouling agents (1,2-benzisothiazolinone (BIT), 2-n-octyl-4-isothiazolinone (OIT), and 4,5-dichloro-2-n-octyl-isothiazolinone (DCOIT)), four paraben preservatives (methylparaben, ethylparaben, propylparaben, and butylparaben), and two disinfectants (triclosan and triclocarban) in surface water, wastewater, sediment, sludge, and soil. Recovery of the target compounds from surface water, influent, effluent, sediment, sludge, and soil was mostly in the range 70-120%, with corresponding method quantification limits ranging from 0.01 to 0.31 ng/L, 0.07 to 7.48 ng/L, 0.01 to 3.90 ng/L, 0.01 to 0.45 ng/g, 0.01 to 6.37 ng/g, and 0.01 to 0.73 ng/g, respectively. Carbendazim, climbazole, clotrimazole, methylparaben, miconazole, triclocarban, and triclosan were detected at low ng/L (or ng/g) levels in surface water, sediment, and sludge-amended soil. Fifteen target compounds were found in influent samples, at concentrations ranging between 0.4 (thiabendazole) and 372 ng/L (methylparaben). Fifteen target compounds were found in effluent samples, at concentrations ranging between 0.4 (thiabendazole) and 114 ng/L (carbendazim). Ten target compounds were found in dewatered sludge samples, at concentrations ranging between 1.1 (DEET) and 887 ng/g (triclocarban).

For more Analytic Laboratory Methods (Complete) data for DEET (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

N,N-Diethyl-m-toluamide (DEET) and oxybenzone are two essential active ingredients in insect repellent and sunscreen preparations. We developed and validated a simple, sensitive, and selective HPLC assay to simultaneously measure DEET, oxybenzone and five primary metabolites of DEET and oxybenzone in biological samples including plasma, urine and skin strips. The compounds were separated on a reversed-phase C18 column using three-stage gradient steps with methanol and water. DEET and two relevant metabolites were detected at 254 nm, while oxybenzone and three relevant metabolites were detected at 289 nm. The limit of detection was 0.6 ng for DEET and 0.5 ng for oxybenzone, respectively. The developed method was further applied to analyze various biological samples from an in vivo animal study that evaluated concurrent use of commercially available insect repellent and sunscreen preparations.

Gas chromatography/mass spectrometric analysis for urinary metabolites of DEET in humans.

Storage Conditions

Interactions

In this study, the ratio of 6beta-hydroxycortisol (6beta-OHF) to free cortisol (F) was determined in urine following a single dermal dose of 400 mg/kg of DEET (N,N-diethyl-m-toluamide), and 1.3 mg/kg of permethrin, alone and in combination, in rats. Urine samples were collected at 2, 4, 8, 16, 24, 48, and 72 hr after application. Recoveries of 6beta-OHF and cortisol (F) from control urine samples were between 75 and 85%, with limits of detection at 30 and 10 ng/mL for cortisol and 6beta-OHF, respectively. A single dermal dose of DEET alone and in combination with permethrin significantly increased urinary excretion of 6beta-hydroxycortisol 24 hr after dosing. Permethrin did not significantly alter the urinary excretion of 6beta-hydroxycortisol. These results indicate that DEET, alone and in combination with permethrin, increased urinary excretion of 6beta-OHF in rats following a single dermal dose application.

The acute lethal interaction that occurs in rodents when high doses of a peripherally restricted cholinesterase inhibitor, pyridostigmine bromide (PB), and the insect repellent N, N-diethyl-m-toluamide (DEET) are combined was first described during studies of chemical mixtures that were targeted as potential causative agents of Gulf War illnesses. This study was intended to provide insight into possible mechanisms of that lethal interaction. Following a single intraperitoneal injection of PB (2 mg/kg) and/or DEET (300 or 500 mg/kg), respiratory activity was measured in conscious freely moving rats using whole-body plethysmography. Cardiovascular function was also monitored simultaneously through an arterial catheter. PB (2 mg/kg) given alone stimulated respiration and increased blood pressure. Arterial pH levels were decreased, whereas pO(2) and pCO(2) remained at control levels. Administration of DEET (300 mg/kg) alone increased tidal volume and decreased blood pressure. Blood gases and pH levels were unaltered. A higher dose of DEET (500 mg/kg) also decreased respiratory and heart rate. Coadministration of PB (2 mg/kg) and DEET (300 mg/kg) increased tidal volume, decreased arterial pH, and elevated pCO(2). Heart rate and blood pressure declined progressively after drug coadministration. Pretreatment with atropine methyl nitrate (AMN), a peripherally selective competitive antagonist at nicotinic and muscarinic receptor sites, reduced the individual effects of PB or DEET, and significantly increased survival after coexposure to these agents. Although changes in respiratory function may have contributed to the lethal interaction, it was concluded that the primary cause of death was circulatory failure.

... The focus of the present studies was to determine the effect of coexposure factors, potentially encountered in a military environment, that could modulate transdermal flux of topically applied DEET. Factors investigated were vehicle, dose, coexposure to permethrin, low-level sulfur mustard, occlusion, and simultaneous systemic exposure to pyridostigmine bromide and the nerve agent stimulant diisopropylfluorophosphate (DFP). Studies were conducted using the isolated perfused porcine skin flap (IPPSF), with a few mechanistically oriented studies conducted using in vitro porcine skin and silastic membrane diffusion cells. DEET was quantitated using high-performance liquid chromatography. The vehicle-control transdermal DEET flux in the IPPSF was approximately 2 ug/sq cm/hr for both 7.5 and 75% DEET concentrations, a value similar to that reported in humans. DEET absorption was enhanced by coinfusion of pyridostigmine bromide and DFP, by the presence of sulfur mustard, or by dosing under complete occlusion. The greatest increase in baseline flux was fivefold. In vitro diffusion cell studies indicated that silastic membranes had two orders of magnitude greater permeability than porcine skin, and showed vehicle effects on flux that were not detected in the IPPSF. These results suggest that coexposure to a number of chemicals that potentially could be encountered in a military environment may modulate the percutaneous absorption of topically applied DEET beyond that seen for normal vehicles at typically applied concentrations.

For more Interactions (Complete) data for DEET (16 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to strong acids and alkalis.

Dates

2: Peng Y, Fang W, Krauss M, Brack W, Wang Z, Li F, Zhang X. Screening hundreds of emerging organic pollutants (EOPs) in surface water from the Yangtze River Delta (YRD): Occurrence, distribution, ecological risk. Environ Pollut. 2018 Jun 4;241:484-493. doi: 10.1016/j.envpol.2018.05.061. [Epub ahead of print] PubMed PMID: 29879689.

3: Lee J, Choi DB, Liu F, Grieco JP, Achee NL. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti. Insects. 2018 Jun 4;9(2). pii: E60. doi: 10.3390/insects9020060. PubMed PMID: 29867036.

4: Lakshminarasimman N, Quiñones O, Vanderford BJ, Campo-Moreno P, Dickenson EV, McAvoy DC. Biotransformation and sorption of trace organic compounds in biological nutrient removal treatment systems. Sci Total Environ. 2018 May 28;640-641:62-72. doi: 10.1016/j.scitotenv.2018.05.145. [Epub ahead of print] PubMed PMID: 29857321.

5: Cooper BY, Flunker LD, Johnson RD, Nutter TJ. Behavioral, cellular and molecular maladaptations covary with exposure to pyridostigmine bromide in a rat model of gulf war illness pain. Toxicol Appl Pharmacol. 2018 May 24;352:119-131. doi: 10.1016/j.taap.2018.05.023. [Epub ahead of print] PubMed PMID: 29803855.

6: Dimzon IKD, Morata AS, Müller J, Yanela RK, Lebertz S, Weil H, Perez TR, Müller J, Dayrit FM, Knepper TP. Trace organic chemical pollutants from the lake waters of San Pablo City, Philippines by targeted and non-targeted analysis. Sci Total Environ. 2018 May 22;639:588-595. doi: 10.1016/j.scitotenv.2018.05.217. [Epub ahead of print] PubMed PMID: 29800852.

7: Feng Y, Chen J, Zhang A. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Sci Rep. 2018 May 21;8(1):7902. doi: 10.1038/s41598-018-26242-6. PubMed PMID: 29784959; PubMed Central PMCID: PMC5962541.

8: Thireou T, Kythreoti G, Tsitsanou KE, Koussis K, Drakou CE, Kinnersley J, Kröber T, Guerin PM, Zhou JJ, Iatrou K, Eliopoulos E, Zographos SE. Identification of novel bioinspired synthetic mosquito repellents by combined ligand-based screening and OBP-structure-based molecular docking. Insect Biochem Mol Biol. 2018 Jul;98:48-61. doi: 10.1016/j.ibmb.2018.05.001. Epub 2018 May 8. PubMed PMID: 29751047.

9: Weissinger RH, Blackwell BR, Keteles K, Battaglin WA, Bradley PM. Bioactive contaminants of emerging concern in National Park waters of the northern Colorado Plateau, USA. Sci Total Environ. 2018 May 2;636:910-918. doi: 10.1016/j.scitotenv.2018.04.332. [Epub ahead of print] PubMed PMID: 29729508.

10: Goodyer L, Schofield S. Mosquito repellents for the traveller: does picaridin provide longer protection than DEET? J Travel Med. 2018 May 1;25(suppl_1):S10-S15. doi: 10.1093/jtm/tay005. PubMed PMID: 29718433.

11: Li J, Zhou Q, Campos LC. The application of GAC sandwich slow sand filtration to remove pharmaceutical and personal care products. Sci Total Environ. 2018 Sep 1;635:1182-1190. doi: 10.1016/j.scitotenv.2018.04.198. Epub 2018 Apr 24. PubMed PMID: 29710573.

12: Liu YY, Lin YS, Yen CH, Miaw CL, Chen TC, Wu MC, Hsieh CY. Identification, contribution, and estrogenic activity of potential EDCs in a river receiving concentrated livestock effluent in Southern Taiwan. Sci Total Environ. 2018 Apr 27;636:464-476. doi: 10.1016/j.scitotenv.2018.04.031. [Epub ahead of print] PubMed PMID: 29709864.

13: Magesh A, Sivanesan S, Rajagopalan V, Geetha RV, Roy A. Safety Evaluation of Various Vector Repellents in Combination with Deltamethrin in Wistar Rats. J Pharm Bioallied Sci. 2018 Jan-Mar;10(1):21-28. doi: 10.4103/jpbs.JPBS_219_17. PubMed PMID: 29657504; PubMed Central PMCID: PMC5887648.

14: Kröber T, Koussis K, Bourquin M, Tsitoura P, Konstantopoulou M, Awolola TS, Dani FR, Qiao H, Pelosi P, Iatrou K, Guerin PM. Odorant-binding protein-based identification of natural spatial repellents for the African malaria mosquito Anopheles gambiae. Insect Biochem Mol Biol. 2018 May;96:36-50. doi: 10.1016/j.ibmb.2018.03.008. Epub 2018 Apr 12. PubMed PMID: 29656020.

15: Tzotzos G, Iley JN, Moore EA. New insights on repellent recognition by Anopheles gambiae odorant-binding protein 1. PLoS One. 2018 Apr 3;13(4):e0194724. doi: 10.1371/journal.pone.0194724. eCollection 2018. PubMed PMID: 29614080; PubMed Central PMCID: PMC5882127.

16: Goode P, Ellse L, Wall R. Preventing tick attachment to dogs using essential oils. Ticks Tick Borne Dis. 2018 May;9(4):921-926. doi: 10.1016/j.ttbdis.2018.03.029. Epub 2018 Mar 27. PubMed PMID: 29606618.

17: Wieck S, Olsson O, Kümmerer K. Not only biocidal products: Washing and cleaning agents and personal care products can act as further sources of biocidal active substances in wastewater. Environ Int. 2018 Jun;115:247-256. doi: 10.1016/j.envint.2018.03.040. Epub 2018 Mar 30. PubMed PMID: 29605677.

18: Shields CW 4th, White JP, Osta EG, Patel J, Rajkumar S, Kirby N, Therrien JP, Zauscher S. Encapsulation and controlled release of retinol from silicone particles for topical delivery. J Control Release. 2018 May 28;278:37-48. doi: 10.1016/j.jconrel.2018.03.023. Epub 2018 Mar 28. PubMed PMID: 29604311.

19: Msangi S, Kweka E, Mahande A. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. J Trop Med. 2018 Jan 9;2018:9037616. doi: 10.1155/2018/9037616. eCollection 2018. PubMed PMID: 29552040; PubMed Central PMCID: PMC5818977.

20: Molins-Delgado D, García-Sillero D, Díaz-Cruz MS, Barceló D. On-line solid phase extraction-liquid chromatography-tandem mass spectrometry for insect repellent residue analysis in surface waters using atmospheric pressure photoionization. J Chromatogr A. 2018 Apr 6;1544:33-40. doi: 10.1016/j.chroma.2018.02.027. Epub 2018 Feb 21. PubMed PMID: 29502900.